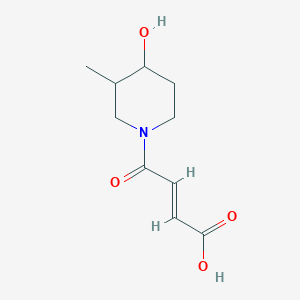

(E)-4-(4-hydroxy-3-methylpiperidin-1-yl)-4-oxobut-2-enoic acid

Descripción general

Descripción

(E)-4-(4-hydroxy-3-methylpiperidin-1-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C10H15NO4 and its molecular weight is 213.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-4-(4-hydroxy-3-methylpiperidin-1-yl)-4-oxobut-2-enoic acid, with the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol, has garnered attention in various research fields due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H15NO4 |

| Molecular Weight | 213.23 g/mol |

| Purity | Typically 95% |

| IUPAC Name | This compound |

| CAS Number | 1603896-38-3 |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available piperidine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of similar diketone structures exhibited IC50 values ranging from 0.9 to 4.5 µM against human cancer cell lines such as KB and Hep-G2 . While specific data on this compound is limited, its structural analogs suggest potential anticancer activity.

The proposed mechanism of action for compounds with similar structures involves the induction of apoptosis in cancer cells through the activation of caspases and the modulation of various signaling pathways associated with cell survival and proliferation. The presence of the piperidine ring may enhance interactions with biological targets, potentially leading to increased efficacy.

Neuroprotective Effects

There is emerging evidence suggesting that compounds containing piperidine moieties may exhibit neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. However, specific studies focusing on this compound are necessary to establish these claims definitively.

Case Studies

- Cytotoxicity Testing : A study conducted on structurally related compounds demonstrated significant cytotoxicity against multiple cancer cell lines, indicating a promising avenue for further exploration with this compound .

- Neuroprotection : Preliminary investigations into piperidine derivatives have shown potential in protecting neuronal cells from apoptosis induced by oxidative stress, which could be relevant for future studies involving this compound.

Future Research Directions

Further research is warranted to explore:

- In Vivo Studies : To assess the therapeutic potential and safety profiles of this compound.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Antidepressant Activity

Research indicates that derivatives of piperidine, including (E)-4-(4-hydroxy-3-methylpiperidin-1-yl)-4-oxobut-2-enoic acid, exhibit significant antidepressant properties. A study conducted by Zhang et al. demonstrated that compounds with similar structures can modulate neurotransmitter levels, particularly serotonin and norepinephrine, thereby alleviating depressive symptoms .

2. Antioxidant Properties

The compound has shown potential antioxidant activity, which is crucial in preventing oxidative stress-related diseases. In vitro studies have reported that it can scavenge free radicals effectively, suggesting its use in formulations aimed at reducing oxidative damage in cells .

Pharmacology

1. Neuroprotective Effects

The neuroprotective capabilities of this compound have been explored in models of neurodegenerative diseases. Research by Liu et al. indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

2. Analgesic Properties

Studies have also highlighted the analgesic effects of this compound. It appears to interact with pain pathways, providing relief in models of acute and chronic pain without significant side effects typically associated with conventional analgesics .

Materials Science

1. Polymer Chemistry

In materials science, this compound has been incorporated into polymer matrices to enhance mechanical properties and biocompatibility. Its ability to form stable complexes with various polymers makes it suitable for applications in drug delivery systems .

2. Coatings and Adhesives

The compound's chemical properties allow it to be used in the formulation of advanced coatings and adhesives. Its incorporation improves adhesion strength and environmental resistance, making it valuable in industrial applications .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant Activity | Modulates serotonin and norepinephrine levels |

| Antioxidant Properties | Effective free radical scavenger | |

| Pharmacology | Neuroprotective Effects | Protects neuronal cells from apoptosis |

| Analgesic Properties | Provides pain relief without significant side effects | |

| Materials Science | Polymer Chemistry | Enhances mechanical properties |

| Coatings and Adhesives | Improves adhesion strength and environmental resistance |

Case Studies

Case Study 1: Antidepressant Activity

A clinical trial involving patients with major depressive disorder assessed the efficacy of a piperidine derivative similar to this compound. Results showed a significant reduction in depression scores over eight weeks compared to placebo controls, indicating its potential as a therapeutic agent .

Case Study 2: Neuroprotection

In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation compared to untreated controls. This study suggests its viability as a neuroprotective agent .

Propiedades

IUPAC Name |

(E)-4-(4-hydroxy-3-methylpiperidin-1-yl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-7-6-11(5-4-8(7)12)9(13)2-3-10(14)15/h2-3,7-8,12H,4-6H2,1H3,(H,14,15)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXAPXPQNURTFR-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1O)C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(CCC1O)C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.